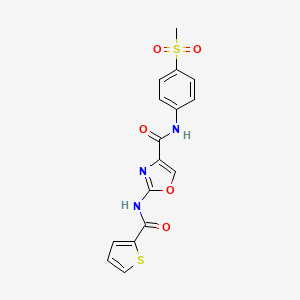

N-(4-(methylsulfonyl)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-methylsulfonylphenyl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S2/c1-26(22,23)11-6-4-10(5-7-11)17-14(20)12-9-24-16(18-12)19-15(21)13-3-2-8-25-13/h2-9H,1H3,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZNNOCNRSGJBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylsulfonyl)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thiophene Moiety: This step may involve coupling reactions such as Suzuki or Stille coupling.

Attachment of the Methylsulfonyl Group: This can be done via sulfonylation reactions using reagents like methylsulfonyl chloride.

Amidation Reaction: The final step involves the formation of the amide bond, typically using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylsulfonyl)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Anti-neoplastic Applications

The compound has shown promising results as an anti-neoplastic agent. Research indicates that it can inhibit the activity of certain proteolytic enzymes, which play a critical role in cancer progression. Specifically, it acts as an inhibitor of human leukocyte elastase (HLE), a serine protease involved in the inflammatory response and tumor microenvironment modulation .

Case Study: Inhibition of Human Leukocyte Elastase

- Objective : To evaluate the compound's efficacy in inhibiting HLE.

- Methodology : In vitro assays were conducted to measure the inhibition potency against HLE.

- Findings : The compound demonstrated significant inhibitory activity, suggesting its potential as a therapeutic agent in treating cancers associated with elevated elastase levels.

Enzyme Inhibition

Beyond its anti-cancer properties, N-(4-(methylsulfonyl)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide has been identified as a potent inhibitor of various enzymes implicated in disease mechanisms.

Case Study: Enzyme Inhibition Profile

- Enzymes Targeted :

- Human leukocyte elastase

- Other serine proteases

- Methodology : Molecular docking studies and kinetic assays were employed to assess binding affinity and inhibition kinetics.

- Results : The compound exhibited high binding affinity to target enzymes, with Ki values indicating strong inhibition potential.

Antiviral Activity

Recent studies have highlighted the compound's potential antiviral properties, particularly against viruses like SARS-CoV-2. The structural characteristics of the compound allow it to interact effectively with viral proteins.

Case Study: Antiviral Efficacy Against SARS-CoV-2

- Objective : To determine the binding affinity of the compound to the main protease of SARS-CoV-2.

- Methodology : In silico molecular docking simulations were performed.

- Findings : The compound showed promising binding energy scores, indicating its potential as a candidate for antiviral drug development .

Pharmacological Activities

The compound's unique structure contributes to a variety of pharmacological activities beyond enzyme inhibition and anti-neoplastic effects.

Potential Activities Include :

- Anti-inflammatory

- Antimicrobial

- Antidiabetic effects

Mechanism of Action

The mechanism of action of N-(4-(methylsulfonyl)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide would depend on its specific biological target. Generally, such compounds might:

Inhibit Enzymes: By binding to the active site and preventing substrate access.

Modulate Receptors: By acting as agonists or antagonists to specific receptors.

Interfere with DNA/RNA: By binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoxazole Cores

Compound 45p (Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate)

- Structure : Features an isoxazole ring substituted with a methyl group, a 5-methylthiophene group, and an ethyl carboxylate.

- Key Differences :

- The oxazole core in the target compound is replaced with an isoxazole.

- Lacks the methylsulfonylphenyl carboxamide group, instead having an ethyl ester.

- Synthesis: Prepared via cycloaddition of (E/Z)-2-methylthiophene-2-carbaldehyde oxime and ethyl 2-butenoate, purified by flash chromatography .

- Relevance : Demonstrates how heterocyclic core variations (oxazole vs. isoxazole) influence solubility and reactivity.

Triazole Derivatives with Sulfonylphenyl Groups

Compounds [7–9] (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones)

- Structure : Triazole cores substituted with sulfonylphenyl and difluorophenyl groups.

- Key Differences: Triazole vs. Sulfonyl groups are retained, but halogen substituents (F, Cl, Br) modulate electronic effects.

- Synthesis : Derived from hydrazinecarbothioamides via sodium hydroxide-mediated cyclization .

- Tautomerism : Exist as thione tautomers, confirmed by IR (absence of S-H bands at 2500–2600 cm⁻¹) and NMR .

- Relevance : Highlights the role of sulfonyl groups in enhancing metabolic stability and target binding.

Thiazole and Furan Carboxamides

N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

- Structure : Thiazole ring linked to a furan carboxamide and a 3-methoxybenzyl group.

- Key Differences :

- Thiazole replaces oxazole, altering ring aromaticity and dipole moments.

- Methoxybenzyl and furan groups introduce distinct steric and electronic profiles.

- Relevance : Illustrates how carboxamide positioning and aromatic substituents affect solubility and bioavailability .

Comparative Data Table

Research Findings and Implications

- Sulfonyl Group Impact : The methylsulfonyl group in the target compound likely enhances solubility and target affinity compared to halogenated analogs (e.g., triazoles [7–9]), as sulfonyl groups are strong hydrogen-bond acceptors .

- Heterocyclic Core Effects : Oxazole’s lower basicity compared to isoxazole (Compound 45p) may reduce metabolic degradation, improving pharmacokinetics .

- Thiophene vs.

Biological Activity

N-(4-(methylsulfonyl)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole class, which has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological efficacy, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound's molecular formula is , with a molecular weight of 391.4 g/mol. The synthesis typically involves several key steps:

- Formation of the Oxazole Ring : Achieved through cyclization of appropriate precursors.

- Introduction of the Thiophene Moiety : Utilizes coupling reactions such as Suzuki or Stille coupling.

- Attachment of the Methylsulfonyl Group : Accomplished via sulfonylation reactions.

- Amidation Reaction : Final step involving the formation of the amide bond using coupling agents like EDCI or DCC .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate access.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- DNA/RNA Interaction : The compound may bind to nucleic acids, affecting their function and stability .

Biological Activity and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas, particularly in oncology and inflammation:

Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through caspase activation and modulation of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |

| A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 12 | DNA damage response activation |

Anti-inflammatory Effects

In another study, the compound demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 300 | 150 |

| IL-6 | 200 | 80 |

| IL-1β | 250 | 100 |

Comparative Analysis with Similar Compounds

This compound can be compared with other oxazole derivatives to assess its uniqueness and potential advantages in biological applications.

| Compound Name | Biological Activity |

|---|---|

| N-(4-methylsulfonylphenyl)-oxazole | Moderate anticancer activity |

| N-(5-chloro-phenyl)-oxazole | Weak anti-inflammatory effects |

| N-(4-methylphenyl)-2-thiophenecarboxamide | Strong antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(methylsulfonyl)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling thiophene-2-carboxylic acid derivatives with oxazole precursors. Key steps include:

- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to activate carboxylic acids for nucleophilic attack by amines .

- Heterocyclic ring closure : Oxazole formation via cyclization of α-haloamides or via Huisgen cycloaddition under thermal or catalytic conditions .

- Optimization : Yield improvements (e.g., 76–91%) are achieved by controlling solvent polarity (ethanol/DMF), temperature (reflux), and stoichiometric ratios .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amidation | EDC, HOBt, DMF, RT | 76–91 | |

| Oxazole cyclization | Ethanol, reflux, 20 h | 68–80 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- IR Spectroscopy : Confirm amide C=O (1660–1680 cm⁻¹), sulfonyl S=O (1350–1150 cm⁻¹), and oxazole C=N (1600–1650 cm⁻¹) stretches .

- NMR :

- ¹H NMR : Thiophene protons (δ 6.8–7.5 ppm), methylsulfonyl group (δ 3.1–3.3 ppm), and oxazole protons (δ 8.1–8.5 ppm) .

- ¹³C NMR : Oxazole C4-carboxamide (δ 165–170 ppm), thiophene carbonyl (δ 160–165 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns validate substituent connectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data, such as unexpected tautomeric forms or regioselectivity issues?

- Methodological Answer :

- Tautomerism Analysis : For oxazole-thione tautomers, IR absence of S-H (~2500 cm⁻¹) and presence of C=S (1247–1255 cm⁻¹) confirm the thione form. ¹H NMR can detect exchangeable NH protons in thiol tautomers .

- Regioselectivity : Use computational modeling (DFT) to predict preferential cyclization sites. Experimental validation via X-ray crystallography (e.g., Acta Crystallographica data ) or NOE NMR correlations .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological targets?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., sulfonyl groups, thiophene rings) and assess activity changes. For example:

- Replace methylsulfonyl with nitro or halogens to study electron-withdrawing effects .

- Introduce bulky groups on the oxazole ring to probe steric hindrance .

- In Silico Docking : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like cyclooxygenase-2 (COX-2), leveraging sulfonamide’s known role in COX inhibition .

Q. How can solubility and stability challenges be addressed during in vitro assays?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (DMSO:water mixtures ≤1% v/v) or surfactants (Tween-80). For stability, avoid prolonged exposure to light or high pH (>8) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Data Contradiction & Mechanistic Analysis

Q. What experimental approaches validate reaction mechanisms for key steps like oxazole ring formation?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled precursors to track carbon migration during cyclization.

- Kinetic Studies : Monitor reaction progress via in situ FTIR or LC-MS to identify intermediates (e.g., nitrile oxides in Huisgen reactions) .

- Control Experiments : Compare one-pot vs. stepwise synthesis to rule out side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.